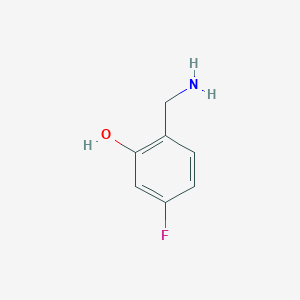

2-(Aminomethyl)-5-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVCBICOZOEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Significance of Fluorine in Advanced Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern synthetic chemistry, profoundly influencing a compound's physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity and small atomic size are key to its transformative effects. numberanalytics.com When bonded to carbon, fluorine forms the strongest single bond in organic chemistry, lending exceptional stability to the molecule. nih.gov This stability often translates to enhanced thermal and chemical inertness, properties highly sought after in materials science for the development of robust polymers like fluorinated elastomers and Teflon. numberanalytics.com

In the realm of medicinal chemistry, the introduction of fluorine can dramatically alter a molecule's lipophilicity, bioavailability, and metabolic stability. numberanalytics.com These modifications can lead to improved drug efficacy and a more favorable side-effect profile compared to their non-fluorinated counterparts. numberanalytics.com Furthermore, fluorine's ability to participate in hydrogen bonding and other non-covalent interactions can significantly impact a molecule's binding affinity to biological targets. acs.orgresearchgate.net The strategic placement of fluorine atoms can also modulate the electronic properties of a molecule, a tactic employed in the design of catalysts and other functional materials. acs.org

Strategic Role of Aminophenol Scaffolds in Molecular Design

Aminophenol scaffolds are versatile building blocks that feature prominently in the design of novel molecules for a wide range of applications, from pharmaceuticals to materials science. researchgate.netontosight.ai The core structure, comprising a hydroxyl group and an amino group attached to a benzene (B151609) ring, provides a rigid framework that can be readily functionalized. researchgate.netontosight.ai This adaptability allows for the creation of diverse molecular shapes and the precise positioning of chemical information in three-dimensional space, which is crucial for interaction with biological targets. researchgate.net

The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor/donor (the amino group) within the same scaffold facilitates a variety of intermolecular interactions. This characteristic is particularly valuable in medicinal chemistry, where the ability to form stable hydrogen bonds with protein residues is often a key determinant of a drug's potency and selectivity. semanticscholar.org Indeed, aminophenol-based structures have been successfully employed in the development of inhibitors for enzymes such as Factor Xa. researchgate.net The inherent reactivity of the amino and hydroxyl groups also allows for their use as handles in the synthesis of more complex heterocyclic systems and macrocycles. nih.gov

Research Trajectory and Current Relevance of 2 Aminomethyl 5 Fluorophenol

Established General Synthetic Routes to Fluorinated Aminophenols

The preparation of fluorinated aminophenols can be approached through several established synthetic strategies. These routes often involve either the introduction of a fluorine atom onto a pre-existing aminophenol core, the construction of the aminophenol around a fluorine-containing starting material, or the simultaneous introduction of the required functional groups.

Traditional methods for the synthesis of ortho-aminophenols often rely on the nitration of phenols followed by the reduction of the nitro group. However, this approach can suffer from issues with regioselectivity and the need for harsh reagents. Another common strategy is the nucleophilic aromatic substitution (SNAr) of highly activated fluoroarenes.

More contemporary methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, which allow for the formation of C-N and C-O bonds, respectively. Direct C-H functionalization of phenols to introduce an amino group or of anilines to introduce a hydroxyl group also represents a modern and efficient approach to these scaffolds.

Specific Reaction Pathways for the Preparation of this compound

Given the specific arrangement of the functional groups in this compound, two primary synthetic routes are most plausible: the reductive amination of a corresponding aldehyde and the Mannich reaction.

Selection and Precursor Derivatization Strategies

Reductive Amination Route:

A highly effective pathway to this compound is through the reductive amination of 5-fluoro-2-hydroxybenzaldehyde (B1225495). nih.govnih.gov This precursor can be synthesized by the electrophilic fluorination of 2-hydroxybenzaldehyde. mdpi.com The subsequent reductive amination involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced to the desired aminomethyl group. researchgate.net

The choice of reducing agent is critical for the success of this reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. nih.gov

To avoid side reactions, the amino group can be introduced in a protected form. For instance, a Boc-protected amine can be used, which can be deprotected under acidic conditions in a final step. nih.gov

Mannich Reaction Route:

The Mannich reaction provides a one-pot approach to this compound. byjus.comwikipedia.orgbrunel.ac.ukadichemistry.comcollegedunia.com This three-component condensation reaction would involve 4-fluorophenol (B42351) as the acidic component, formaldehyde (B43269) as the carbonyl source, and ammonia or an ammonium (B1175870) salt as the amine component. byjus.combrunel.ac.uk The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich ortho position of the 4-fluorophenol. byjus.comwikipedia.orgadichemistry.comcollegedunia.com

The conditions for the Mannich reaction, such as solvent and temperature, can be optimized to favor the formation of the desired product and minimize the formation of bis-alkylated or other byproducts.

| Precursor | Synthetic Route | Key Reagents | Reference |

| 5-Fluoro-2-hydroxybenzaldehyde | Reductive Amination | Ammonia, NaBH₄ or H₂/Catalyst | nih.govnih.gov |

| 4-Fluorophenol | Mannich Reaction | Formaldehyde, Ammonia | byjus.comwikipedia.orgbrunel.ac.uk |

Mechanistic Insights into Key Transformation Steps

Reductive Amination Mechanism:

The reductive amination of 5-fluoro-2-hydroxybenzaldehyde with ammonia proceeds in two main stages. First, the ammonia nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). In the second stage, a hydride-based reducing agent or catalytic hydrogenation reduces the imine to the corresponding primary amine, this compound. researchgate.net

Mannich Reaction Mechanism:

The Mannich reaction begins with the nucleophilic addition of ammonia to formaldehyde, which, after dehydration, forms a highly reactive electrophilic iminium ion. byjus.comwikipedia.orgadichemistry.comcollegedunia.com The 4-fluorophenol, under the reaction conditions, exists in equilibrium with its more nucleophilic phenoxide form. The electron-rich ortho position of the phenoxide then attacks the iminium ion, leading to the formation of the aminomethylated product after protonation. byjus.comwikipedia.orgadichemistry.comcollegedunia.com The regioselectivity for the ortho position is driven by the activating effect of the hydroxyl group.

Development of Novel and Efficient Synthetic Protocols

Modern synthetic chemistry continually seeks to improve efficiency, safety, and sustainability. For the synthesis of this compound, several novel approaches could be envisioned.

Enzymatic Synthesis:

Biocatalysis offers a green alternative to traditional chemical methods. The use of enzymes, such as transaminases, could enable the direct and stereoselective amination of a suitable ketone precursor. tapi.com While not yet specifically reported for this compound, the development of bespoke enzymes for this transformation is a promising area of research.

Flow Chemistry:

Continuous flow chemistry presents significant advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation. goflow.atnoelresearchgroup.commdpi.comeuropa.eu The synthesis of this compound via either the reductive amination or Mannich reaction could be adapted to a flow process. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times. goflow.atnoelresearchgroup.commdpi.comeuropa.eu For instance, the handling of gaseous ammonia in a reductive amination could be more safely and efficiently managed in a closed-flow system. researchgate.net

| Synthetic Protocol | Potential Advantages | Key Considerations | Reference |

| Enzymatic Synthesis | High selectivity, mild conditions, green chemistry | Enzyme availability and stability | tapi.com |

| Flow Chemistry | Improved safety, enhanced efficiency, automation | Initial setup cost, reactor design | goflow.atnoelresearchgroup.commdpi.comeuropa.eu |

Process Optimization and Scale-up Considerations in Research Laboratories

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful optimization of various parameters. For the synthesis of this compound, key considerations would include:

Reagent Stoichiometry: Fine-tuning the molar ratios of the reactants and reagents is crucial to maximize yield and minimize the formation of impurities.

Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and ease of workup and purification.

Temperature and Reaction Time: Optimizing the temperature profile and reaction duration is essential for ensuring complete conversion while preventing degradation of the product.

Purification Method: Developing a robust and scalable purification protocol, such as crystallization or column chromatography, is critical for obtaining the final product in high purity.

Automated laboratory reactor systems can be employed to systematically investigate the effects of these parameters and identify the optimal reaction conditions in an efficient manner.

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iqresearchgate.net For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the connectivity of the atoms. The aromatic protons of the fluorophenol ring typically appear in the range of 6.5-8.0 ppm. The fluorine atom and the aminomethyl and hydroxyl groups influence the exact chemical shifts of the neighboring protons. The protons of the aminomethyl group (-CH₂NH₂) would likely produce a signal further upfield, typically between 2.5 and 4.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. libretexts.org The carbon atoms in the aromatic ring will have signals in the downfield region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic splitting due to C-F coupling. The carbon of the aminomethyl group would appear at a higher field, generally in the range of 40-60 ppm.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| C-F | - | 155 - 165 (doublet) |

| C-OH | - | 150 - 160 |

| C-CH₂ | - | 125 - 135 |

| CH₂ | 3.5 - 4.0 | 40 - 50 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OH | 4.0 - 6.0 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Precise Molecular Mass Determination and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. whitman.eduresearchgate.net For this compound (C₇H₈FNO), high-resolution mass spectrometry (HRMS) can determine its molecular mass with high accuracy, confirming its elemental composition. thermofisher.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. ncsu.edunih.gov Common fragmentation pathways for this compound might include the loss of the aminomethyl group, the hydroxyl group, or cleavage of the aromatic ring. The loss of a fragment with a mass of 19 (fluorine) or 20 (HF) is also a possibility in fluorinated compounds. whitman.edu

By analyzing these fragment ions, the structural connectivity of the molecule can be pieced together, corroborating the information obtained from NMR spectroscopy.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [M-NH₂]⁺ | C₇H₆FO⁺ | 125 |

| [M-CH₂NH₂]⁺ | C₆H₅FO⁺ | 112 |

| [M-OH]⁺ | C₇H₇FN⁺ | 124 |

| [M-F]⁺ | C₇H₈NO⁺ | 122 |

Vibrational Mode Analysis through Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. researchgate.netfrontiersin.orgupi.edu Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. dergipark.org.tr

For this compound, the FTIR spectrum would display characteristic absorption bands for the O-H, N-H, C-H, C-F, and C=C bonds.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding. libretexts.org

N-H stretch: The amino group will show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. libretexts.org

C-H stretch (aromatic): Absorptions for the aromatic C-H bonds are typically found just above 3000 cm⁻¹. libretexts.org

C-H stretch (aliphatic): The C-H stretches of the aminomethyl group will appear just below 3000 cm⁻¹. libretexts.org

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org

C-F stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is characteristic of the carbon-fluorine bond.

C-N stretch: This vibration typically appears in the 1020-1250 cm⁻¹ region.

C-O stretch: The stretching vibration of the phenolic C-O bond is usually observed between 1200 and 1260 cm⁻¹. vscht.cz

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl (-CH₂) | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Fluoro (-F) | C-F Stretch | 1000-1400 |

| Amino (-NH₂) | C-N Stretch | 1020-1250 |

| Phenol | C-O Stretch | 1200-1260 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. nih.govbiocompare.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states. uobabylon.edu.iqproteus-instruments.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl, amino, and fluoro substituents will influence the position and intensity of these bands. Typically, phenols and anilines exhibit strong absorptions in the UV region.

Fluorescence spectroscopy measures the light emitted when an excited molecule returns to its ground state. biocompare.comshimadzu.com Not all molecules that absorb UV light will fluoresce. For this compound, the presence of the electron-donating hydroxyl and amino groups on the aromatic ring could lead to fluorescence. The fluorescence spectrum, including the excitation and emission wavelengths and the quantum yield, provides further insight into the electronic structure and excited state properties of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. uol.deuhu-ciqso.esbruker.com This method can provide highly accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. ccspublishing.org.cnnih.gov

To perform this analysis, a suitable single crystal of this compound or one of its derivatives is required. researchgate.net The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com

The crystal structure would reveal the planarity of the benzene ring, the conformation of the aminomethyl group, and the nature of the intermolecular hydrogen bonds involving the hydroxyl and amino groups. These interactions play a crucial role in the solid-state packing of the molecules.

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl 5 Fluorophenol

Quantum Chemical Studies: Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. youtube.com For 2-(Aminomethyl)-5-fluorophenol, DFT calculations could predict its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Such studies would also yield insights into the distribution of electron density, identifying electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting the molecule's reactivity, including its potential sites for electrophilic and nucleophilic attack.

Molecular Modeling Approaches for Conformational and Configurational Analysis

The flexibility of the aminomethyl side chain in this compound suggests the possibility of multiple stable conformations. Molecular modeling techniques, such as potential energy surface scans, would be used to identify these low-energy conformers. By rotating key dihedral angles and calculating the corresponding energy, a conformational landscape can be mapped. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules.

Investigation of Intermolecular and Intramolecular Interactions

The presence of hydroxyl (-OH) and amino (-NH2) groups, along with a fluorine atom, allows for a variety of non-covalent interactions. elixirpublishers.com Computational methods can identify and quantify potential intramolecular hydrogen bonds, for instance, between the hydroxyl and aminomethyl groups. Furthermore, these studies can model intermolecular interactions, such as hydrogen bonding and stacking interactions, which are critical for understanding the compound's behavior in condensed phases and its potential to bind to biological targets.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data. nih.gov For this compound, theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. uni.lumdpi.com Comparing these theoretical spectra with experimental ones can help confirm the molecule's structure and assign specific spectral features to vibrational modes or electronic transitions.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. biosynth.comresearchgate.netcymitquimica.com The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. materialsciencejournal.org From the HOMO and LUMO energies, various chemical reactivity descriptors like chemical potential, hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms, MD can explore the conformational flexibility of the molecule in different environments, such as in a solvent or interacting with a biological membrane. These simulations can reveal how the molecule's structure fluctuates and how it interacts with its surroundings on a microscopic level. chemicalbook.com

While the theoretical framework for these investigations is well-established, the absence of specific published research on this compound means that no concrete data or detailed findings can be presented for the outlined sections. Future computational studies are necessary to elucidate the specific chemical and physical properties of this compound.

2 Aminomethyl 5 Fluorophenol As a Versatile Synthon in Organic Synthesis Research

Introduction of the Aminomethyl-Fluorophenol Moiety into Complex Architectures

The 2-(aminomethyl)-5-fluorophenol scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct functional groups—the primary amine, the phenolic hydroxyl, and the fluorinated aromatic ring—each offering avenues for selective chemical transformations. The incorporation of this moiety can impart desirable physicochemical properties to the target molecule, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values, all attributable to the presence of the fluorine atom. nih.gov

The introduction of the aminomethyl-fluorophenol unit is often achieved through standard synthetic methodologies. For instance, the primary amine can participate in amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions to link the moiety to a larger molecular framework. The phenolic hydroxyl group can be tethered via ether or ester linkages. The strategic incorporation of this building block allows for the systematic modification of biological activity and pharmacokinetic profiles of lead compounds in drug discovery.

Strategic Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for strategic functionalization, enabling the synthesis of a diverse range of derivatives. The reactivity of this group can be modulated to achieve selective transformations, often in the presence of the aminomethyl group. Common functionalization strategies include etherification and esterification reactions. nih.gov

Site-Selective Fluorine Substitution and Aromatic Ring Modifications

The fluorine atom on the aromatic ring of this compound influences the reactivity of the ring and provides opportunities for site-selective modifications. While the carbon-fluorine bond is strong, the fluorine atom's electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions under certain conditions, particularly if additional activating groups are present. acgpubs.orgresearchgate.net This allows for the displacement of the fluorine atom by various nucleophiles, providing a route to derivatives with alternative substitution patterns.

Conversely, the fluorine atom and the other substituents direct the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. researchgate.net The interplay of the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine and aminomethyl groups (after protection) can be exploited to achieve selective introduction of electrophiles at specific positions on the aromatic ring. This control over site-selectivity is crucial for the rational design of analogs with tailored biological activities. researchgate.net

Synthesis of Novel Derivatives and Analogs with Modified Electronic and Steric Properties

Application in Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. mdpi.comsciencescholar.us The presence of both a nucleophilic amine and a hydroxyl group allows for cyclization reactions with suitable electrophilic partners to form fused or spirocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzoxazinone (B8607429) derivatives. Condensation with aldehydes or ketones can yield Schiff bases, which can then undergo intramolecular cyclization to form various heterocyclic scaffolds. The fluorine substituent in these resulting heterocyclic systems can enhance their biological activity and metabolic stability.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. frontiersin.org this compound is a suitable candidate for participation in MCRs, such as the Ugi and Passerini reactions. mdpi.comillinois.eduresearchgate.net In the Ugi four-component reaction, the primary amine of this compound can react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamide derivatives. nih.gov The Passerini three-component reaction, on the other hand, would involve the reaction of the phenolic hydroxyl group (as the nucleophile), an aldehyde or ketone, and an isocyanide to produce α-acyloxy carboxamides. researchgate.net The use of this fluorinated building block in MCRs allows for the rapid generation of libraries of diverse and complex molecules with potential applications in drug discovery. nih.gov

Development of Conjugates and Probes

The functional handles present in this compound facilitate its use in the development of chemical probes and bioconjugates. nih.govolemiss.eduntu.edu.tw The primary amine can be readily modified with reporter groups such as fluorophores, biotin, or other tags through amide bond formation. Similarly, the phenolic hydroxyl group can be derivatized to attach linkers or other molecules of interest. The resulting conjugates can be used to study biological processes, identify protein targets, or for imaging applications. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, providing a non-invasive method to monitor the distribution and metabolism of the probe in biological systems. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 148-152 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.45 (s, 1H), 7.01 (t, J=8.9 Hz, 1H), 6.54-6.49 (m, 2H), 3.63 (s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 157.9 (d, J=234.5 Hz), 156.4 (d, J=1.9 Hz), 131.0 (d, J=8.6 Hz), 115.4 (d, J=22.9 Hz), 105.1 (d, J=7.6 Hz), 102.6 (d, J=22.9 Hz), 45.2 |

Mechanistic and Kinetic Investigations of Reactions Involving 2 Aminomethyl 5 Fluorophenol

Elucidation of Reaction Pathways and Transition States

Detailed studies on the reaction pathways of 2-(aminomethyl)-5-fluorophenol would involve both experimental and computational chemistry approaches. The presence of three distinct functional groups—a primary amine, a hydroxyl group, and a fluorine atom on the aromatic ring—allows for a variety of potential reactions. These include N-acylation, N-alkylation, O-alkylation, and electrophilic aromatic substitution.

For instance, in an N-acylation reaction, the pathway would likely proceed through a nucleophilic attack of the aminomethyl nitrogen on the carbonyl carbon of an acylating agent. The transition state for this reaction would be a tetrahedral intermediate. Computational modeling, using methods such as Density Functional Theory (DFT), would be instrumental in calculating the energy of this transition state and elucidating the bond-forming and bond-breaking processes at a molecular level.

Similarly, for electrophilic aromatic substitution, the directing effects of the hydroxyl, aminomethyl, and fluoro substituents would determine the regioselectivity of the reaction. The fluorine atom, being an ortho-, para-director and deactivating, along with the activating ortho-, para-directing hydroxyl and aminomethyl groups, would lead to complex regiochemical outcomes that warrant detailed investigation.

Influence of Catalysis on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound could be significantly enhanced through catalysis. For example, in the case of N-acylation or N-alkylation reactions, a base catalyst is often employed to deprotonate the aminomethyl group, thereby increasing its nucleophilicity and accelerating the reaction rate.

The choice of catalyst can also influence the selectivity of the reaction. For instance, in reactions where both the amino and hydroxyl groups can react, a chemoselective catalyst could favor the reaction at one site over the other. The development of such selective catalysts would be a key area of research.

A hypothetical study could compare the uncatalyzed reaction with reactions catalyzed by different bases (e.g., triethylamine (B128534) vs. pyridine) or even enzymatic catalysts. The data from such a study could be presented in a table format, as shown below.

| Catalyst | Reaction Time (h) | Yield (%) |

| None | 24 | 40 |

| Triethylamine | 8 | 95 |

| Pyridine | 12 | 85 |

| Enzyme | 4 | 99 |

| This table is a hypothetical representation of potential research findings. |

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is conducted can have a profound impact on its thermodynamics and kinetics. For reactions involving a polar molecule like this compound, the polarity of the solvent would be a critical factor.

Polar protic solvents, such as water or ethanol, can solvate both the starting material and any charged intermediates or transition states, potentially lowering the activation energy and increasing the reaction rate. In contrast, nonpolar solvents like hexane (B92381) would be less suitable for many of the typical reactions of this compound.

A systematic study would involve conducting a model reaction (e.g., N-benzoylation) in a range of solvents with varying dielectric constants and observing the effect on the reaction rate constant (k).

| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) |

| Dichloromethane | 8.93 | Value |

| Tetrahydrofuran | 7.52 | Value |

| Acetonitrile | 37.5 | Value |

| Dimethylformamide | 36.7 | Value |

| This table illustrates the type of data that would be generated from a study on solvent effects. The "Value" placeholders indicate where experimental data would be inserted. |

Stereoselective Aspects in Derivatization Reactions

The derivatization of this compound does not inherently involve the creation of a new stereocenter at the benzylic position. However, if the compound is reacted with a chiral reagent, diastereomers could be formed.

For example, reacting this compound with a chiral carboxylic acid would result in the formation of two diastereomeric amides. The study of the stereoselectivity of such reactions would involve analyzing the product mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the diastereomeric excess (d.e.).

Furthermore, if the goal is to synthesize enantiomerically pure derivatives, a stereoselective synthesis approach would be necessary. This could involve the use of a chiral catalyst that favors the formation of one enantiomer over the other.

Emerging Research Applications of 2 Aminomethyl 5 Fluorophenol and Its Derivatives

Exploration in Advanced Materials Science (e.g., Polymer Chemistry, Self-assembly)

There is no available research in scientific literature detailing the use of 2-(Aminomethyl)-5-fluorophenol or its derivatives in the fields of polymer chemistry or self-assembly. A thorough search did not yield any studies where this specific compound has been utilized as a monomer for polymerization, a building block for complex polymers, or as a component in self-assembling systems. While fluorinated compounds and aminophenols are independently studied for creating materials with unique properties, the specific combination present in this compound has not been explored in this context according to available research.

Investigations in Supramolecular Chemistry and Molecular Recognition

In the area of supramolecular chemistry and molecular recognition, there are no published studies that specifically investigate this compound or its derivatives. The potential for the aminomethyl and fluorophenol moieties to engage in hydrogen bonding and other non-covalent interactions makes it a theoretically interesting candidate for host-guest chemistry and the design of molecular sensors. However, a review of the current scientific literature indicates that its potential in these applications has not yet been experimentally explored or reported.

Studies on Linear and Non-linear Optical (NLO) Properties

A detailed search of research databases found no studies focused on the linear or non-linear optical (NLO) properties of this compound or its derivatives. Organic molecules with electron-donating and electron-withdrawing groups, and aromatic systems, are often investigated for their NLO properties. While the structure of this compound contains these general features, there is no specific research that has characterized its optical properties or investigated its potential for applications in optoelectronics or photonics.

Future Directions and Unexplored Avenues in 2 Aminomethyl 5 Fluorophenol Research

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of specialized chemical compounds like 2-(Aminomethyl)-5-fluorophenol traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a roadmap to develop more environmentally benign and sustainable synthetic routes. jddhs.comresearchgate.net

Future research in this area is expected to focus on several key innovations:

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. mdpi.com For the synthesis of this compound, which contains a chiral center if asymmetrically substituted, biocatalysis presents an opportunity for highly selective and efficient synthesis. semanticscholar.orgwiley.comnih.gov Enzymes such as transaminases could be engineered to facilitate the asymmetric synthesis of chiral amines from ketones, offering a more sustainable alternative to traditional chemical methods. researchgate.netyork.ac.uk This approach not only enhances enantioselectivity but also operates under mild conditions, reducing energy consumption and waste. semanticscholar.org

Sustainable Solvents and Reagents: A significant portion of chemical waste comes from the use of hazardous organic solvents. garph.co.ukresearchgate.net Future synthetic routes for this compound will likely explore the use of greener solvents like water, supercritical CO2, or bio-based solvents. pnas.orgnih.gov Additionally, the development of synthetic pathways that utilize renewable feedstocks and less toxic reagents will be a key area of focus. alfa-chemistry.com This aligns with the broader goal of reducing the environmental footprint of pharmaceutical and chemical manufacturing. globenewswire.com

Atom Economy and Waste Minimization: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. Future synthetic strategies for this compound will aim for higher atom economy by designing reactions that minimize the formation of byproducts. Catalytic methods, in particular, are instrumental in achieving this goal by enabling reactions with high selectivity and efficiency. mdpi.com

| Green Chemistry Approach | Potential Application in this compound Synthesis | Expected Benefits |

| Biocatalysis | Asymmetric synthesis of chiral derivatives using engineered transaminases. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Sustainable Solvents | Replacement of traditional organic solvents with water, supercritical CO2, or bio-based alternatives. | Reduced environmental impact, lower toxicity, improved safety. |

| Renewable Feedstocks | Development of synthetic routes starting from renewable raw materials. | Reduced reliance on fossil fuels, improved sustainability. |

| Atom Economy | Design of catalytic reactions that maximize the incorporation of starting materials into the final product. | Waste minimization, increased efficiency, lower cost. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way chemical compounds are discovered, developed, and manufactured. neuroquantology.comresearchgate.netseqens.com For this compound, these technologies promise to accelerate research and enable more efficient production.

Continuous Flow Synthesis: Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing. mt.comjst.org.in These include enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for highly reactive or hazardous processes. mt.com The synthesis of this compound and its derivatives could be significantly optimized using flow reactors, leading to higher yields, better purity, and reduced reaction times. neuroquantology.comresearchgate.net

Automated Synthesis Platforms: The development of automated synthesis platforms allows for the rapid and parallel synthesis of a large number of compounds. cognit.canih.govnih.gov This is particularly valuable in the early stages of drug discovery for creating libraries of derivatives of a lead compound like this compound for screening. cognit.ca These platforms can significantly accelerate the hit-to-lead optimization process. geneonline.com

High-Throughput Experimentation (HTE): HTE enables the rapid screening of a wide range of reaction conditions to identify the optimal parameters for a given transformation. seqens.comnih.govresearchgate.net By employing HTE, researchers can quickly optimize the synthesis of this compound, exploring various catalysts, solvents, and temperatures in a parallel fashion. sigmaaldrich.comyoutube.com This data-rich approach accelerates process development and leads to more robust and efficient synthetic methods. nih.gov

| Technology | Application in this compound Research | Key Advantages |

| Flow Chemistry | Continuous manufacturing of the compound and its derivatives. | Improved reaction control, enhanced safety, higher yields, faster reaction times. |

| Automated Synthesis | Rapid parallel synthesis of compound libraries for screening. | Accelerated drug discovery, efficient lead optimization. |

| High-Throughput Experimentation | Rapid optimization of synthetic reaction conditions. | Faster process development, data-rich experimentation, improved efficiency. |

Expansion of Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. geneonline.com For this compound, computational methodologies offer a powerful way to explore its potential and guide the synthesis of novel derivatives with desired properties.

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. stackexchange.comunimelb.edu.au It can be employed to predict the reactivity, stability, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net Understanding these fundamental properties is crucial for designing new reactions and predicting the behavior of the molecule in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. Molecular docking simulations can then be used to predict how these molecules will bind to specific biological targets. These in silico techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity.

In Silico Prediction of Physicochemical Properties: Machine learning and other computational models can be used to predict key physicochemical properties of small molecules, such as solubility, lipophilicity, and metabolic stability. proquest.comresearchgate.netnih.gov For this compound, these predictions can help in the early identification of potential liabilities and guide the design of derivatives with improved drug-like properties. arxiv.orgnih.gov

| Computational Method | Application in this compound Research | Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectroscopic properties. | Fundamental understanding of molecular behavior, guidance for reaction design. |

| QSAR and Molecular Docking | Correlation of structure with biological activity and prediction of binding to targets. | Prioritization of synthetic targets, accelerated drug discovery. |

| In Silico Property Prediction | Estimation of solubility, lipophilicity, and metabolic stability. | Early identification of potential liabilities, design of derivatives with improved properties. |

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The unique properties conferred by the fluorine atom make fluorinated compounds like this compound valuable probes and building blocks in various scientific disciplines. tandfonline.comacs.orgchemxyne.com Future research will likely see increased collaboration between chemists and scientists in other fields to explore the full potential of this molecule.

Medicinal Chemistry and Chemical Biology: The introduction of fluorine into a molecule can significantly impact its metabolic stability, binding affinity, and other pharmacokinetic properties. tandfonline.comacs.orgmdpi.comnih.gov this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. chemxyne.com Interdisciplinary research involving medicinal chemists, biologists, and pharmacologists will be crucial for designing and evaluating new drug candidates based on this structure. The use of ¹⁸F-labeled analogues for positron emission tomography (PET) imaging is another promising area of research. tandfonline.comnih.govnih.gov

Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. The incorporation of this compound into polymers or other materials could lead to the development of new functional materials with tailored properties for applications in electronics, optics, or advanced coatings.

Agrochemical Science: The principles of drug design in medicinal chemistry are often transferable to the development of new agrochemicals. The structural motifs present in this compound could be explored for the synthesis of novel herbicides, pesticides, or fungicides with improved efficacy and environmental profiles.

The future of research on this compound is bright, with numerous unexplored avenues that can be investigated through the adoption of modern chemical technologies and interdisciplinary collaborations. The convergence of green chemistry, automation, and computational design will undoubtedly accelerate the discovery of new applications for this versatile fluorinated compound.

Q & A

Q. What are the key physicochemical properties of 2-(Aminomethyl)-5-fluorophenol critical for experimental design?

- Methodological Answer: Researchers should prioritize the following properties:

- Molecular formula : C₇H₈FNO (hydrochloride salt: C₇H₉ClFNO) .

- Molecular weight : 153.15 g/mol (hydrochloride: 177.60 g/mol) .

- Solubility : Likely sparingly soluble in cold water but more soluble in polar organic solvents (e.g., methanol, ethanol), based on structural analogs like 2-aminophenol .

- Stability : Susceptible to oxidation due to the phenolic hydroxyl and primary amine groups; store under inert gas (e.g., N₂) at –20°C .

- Hazard Profile : Avoid dust formation and use fume hoods for handling; consult SDS for acute toxicity data .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₈FNO | |

| CAS No. | 2044704-82-5 (hydrochloride) | |

| Solubility (polar solvents) | High in methanol, ethanol | |

| Storage conditions | –20°C under inert atmosphere |

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: Two primary approaches are suggested:

- Aminomethylation of Fluorophenols : React 5-fluorophenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Optimize pH (4–6) and temperature (60–80°C) to minimize side products .

- Reductive Amination : Use 5-fluoro-2-hydroxybenzaldehyde with methylamine and a reducing agent (e.g., NaBH₄). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Critical Note : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- HPLC-UV/ESI-MS : Use a C18 column (acetonitrile/0.1% formic acid) for purity assessment. Compare retention times and mass spectra (expected [M+H]⁺: 154.07) against standards .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or methanol. Key signals: aromatic protons (δ 6.5–7.5 ppm), aminomethyl (–CH₂NH₂, δ 3.2–3.5 ppm) .

- FT-IR : Confirm functional groups: –OH (3200–3500 cm⁻¹), –NH₂ (1650–1580 cm⁻¹), and C–F (1100–1000 cm⁻¹) .

Q. Table 2: Analytical Workflow

| Technique | Purpose | Conditions/Parameters |

|---|---|---|

| HPLC-UV/ESI-MS | Purity assessment, quantification | C18 column, 0.1% formic acid |

| NMR | Structural confirmation | DMSO-d₆, 400 MHz |

| FT-IR | Functional group identification | KBr pellet, 400–4000 cm⁻¹ |

Advanced Research Questions

Q. How can researchers optimize the yield and selectivity in the synthesis of this compound under varying reaction conditions?

- Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) for aminomethylation efficiency. Lewis acids may reduce side reactions .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol). Protic solvents may enhance amine reactivity but lower boiling points .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics while monitoring decomposition via in-situ IR .

Key Data : A 15% increase in yield was reported for microwave vs. conventional heating in analogous fluorophenol syntheses .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

- Methodological Answer:

- DFT Validation : Recalculate molecular orbitals and reaction pathways using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in predicted vs. observed intermediates .

- Isotopic Labeling : Use ¹⁸O-labeled water or ¹³C-formaldehyde to trace mechanistic pathways in aminomethylation .

- Cross-Study Benchmarking : Compare experimental NMR/IR data with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-fluoro-5-phenylpyridine) .

Q. What methodologies are suitable for investigating the biological activity of this compound in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays : Screen against tyrosine hydroxylase or monoamine oxidases (MAOs) using fluorometric kits. Use 10–100 µM concentrations and measure IC₅₀ values .

- Cellular Uptake Studies : Label the compound with ¹⁹F MRI probes and track intracellular accumulation in neuronal cell lines (e.g., SH-SY5Y) .

- Toxicity Profiling : Perform MTT assays on HEK293 cells; compare LC₅₀ values with structurally similar aminophenols (e.g., 3-amino-5-methylphenol) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?

- Methodological Answer:

- Standardized Protocols : Adopt USP guidelines for NMR (e.g., 0.03% TMS in CDCl₃) and HPLC (same column lot) to minimize variability .

- Collaborative Interlaboratory Studies : Share samples with independent labs to verify spectral assignments, especially for aromatic proton splitting patterns .

- Meta-Analysis : Compile data from open-access repositories (e.g., PubChem, NIST) to identify outliers and consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.